

In-Depth Technical Guide to the Physicochemical Properties of C8H2F4O4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrafluoroterephthalic acid*

Cat. No.: *B147487*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of the chemical compound with the molecular formula C8H2F4O4. The information herein is intended to support research and development activities where the precise physicochemical characteristics of this molecule are of importance.

Molecular Properties

The fundamental molecular properties of C8H2F4O4 have been calculated based on its atomic composition. These properties are crucial for a variety of applications, from analytical method development to computational modeling and drug design.

Data Presentation

The calculated molecular weight and elemental analysis for C8H2F4O4 are summarized in the table below. These values are derived from the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

Property	Value
Molecular Formula	C8H2F4O4
Molecular Weight	254.07 g/mol
Elemental Analysis	
Carbon (C)	37.82%
Hydrogen (H)	0.80%
Fluorine (F)	29.90%
Oxygen (O)	25.19%

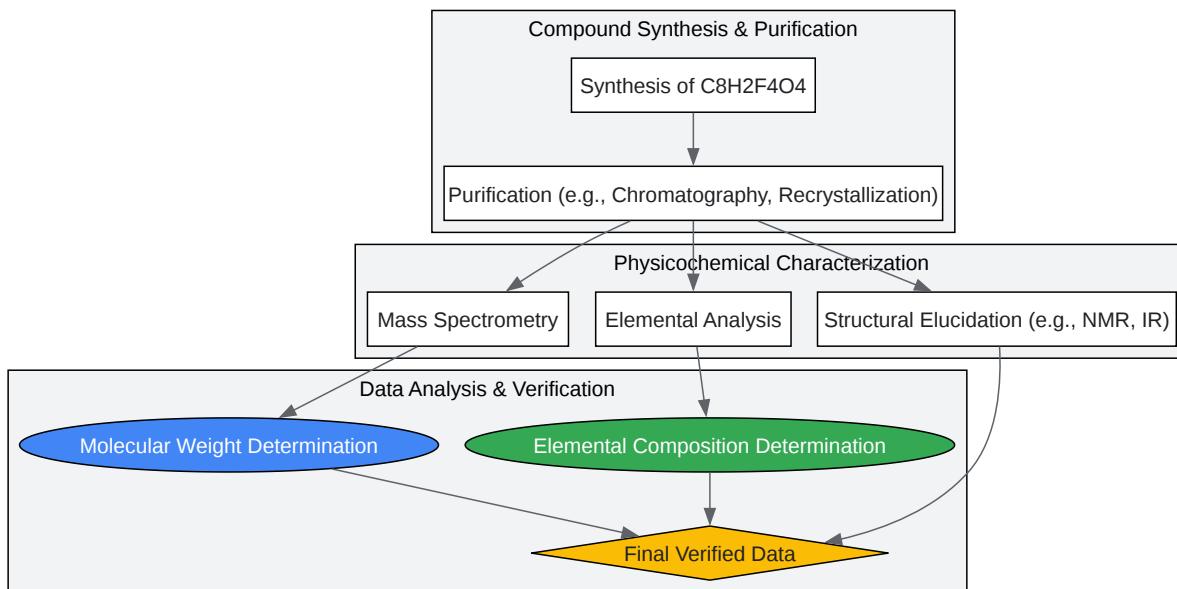
Experimental Determination of Molecular Properties

The theoretical data presented above can be experimentally verified using standard analytical techniques. The following section outlines the typical methodologies employed for the determination of molecular weight and elemental composition.

Experimental Protocols

1. Molecular Weight Determination by Mass Spectrometry:

- Objective: To determine the experimental molecular weight of C8H2F4O4.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Methodology:
 - Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).
 - Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).


- Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ($[M+H]^+$, $[M-H]^-$, or $M^{+\cdot}$), from which the molecular weight is determined.

2. Elemental Analysis by Combustion Analysis:

- Objective: To determine the percentage composition of Carbon, Hydrogen, and other elements in $C_8H_2F_4O_4$.
- Instrumentation: An elemental analyzer.
- Methodology:
 - Sample Preparation: A precise amount of the dry, pure sample is weighed.
 - Combustion: The sample is combusted in a furnace at high temperatures in the presence of a controlled amount of oxygen.
 - Gas Separation and Detection: The combustion products (CO_2 , H_2O , and other gases) are passed through a series of columns to separate them. The amount of each gas is then measured by a thermal conductivity detector.
 - Calculation: The percentage of each element is calculated from the masses of the combustion products. Fluorine and Oxygen content are often determined by other specific methods, such as ion chromatography for fluorine and pyrolysis for oxygen.

Conceptual Workflow

The logical flow for the characterization of a novel chemical entity like $C_8H_2F_4O_4$ is depicted in the following diagram. This workflow illustrates the key stages from initial synthesis or isolation to the final determination of its fundamental physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of C₈H₂F₄O₄.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of C₈H₂F₄O₄]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147487#c8h2f4o4-molecular-weight-and-elemental-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com